molecular formula C10H11FO2 B1398802 3-Fluoro-4-propoxybenzaldehyde CAS No. 19415-48-6

3-Fluoro-4-propoxybenzaldehyde

Cat. No. B1398802
CAS RN: 19415-48-6
M. Wt: 182.19 g/mol
InChI Key: JUJONVSVSLGOEE-UHFFFAOYSA-N
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Description

3-Fluoro-4-propoxybenzaldehyde is a chemical compound that belongs to the class of organic compounds known as fluorobenzaldehydes . Fluorobenzaldehydes are a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .

Scientific Research Applications

Synthesis and Biological Activity

3-Fluoro-4-propoxybenzaldehyde has been utilized in the synthesis of various organic compounds, demonstrating a range of biological activities. The synthesis of thiazolidin-4-one derivatives using 4-Fluorobenzaldehyde has shown promising antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases (El Nezhawy et al., 2009). Additionally, fluorinated analogues of combretastatin A-4, synthesized using a series of fluorinated benzaldehydes, including derivatives similar to 3-Fluoro-4-propoxybenzaldehyde, have demonstrated significant in vitro anticancer properties, underscoring the compound's potential in cancer treatment research (Lawrence et al., 2003).

Chemical Synthesis and Characterization

Fluorinated Compounds in Material Science

The incorporation of fluorinated compounds like 3-Fluoro-4-propoxybenzaldehyde into material synthesis has been explored for enhancing specific material properties. For instance, fluorinated microporous polyaminals have shown increased surface areas and improved CO2 adsorption capabilities, indicating their potential use in environmental applications such as gas capture and storage (Li et al., 2016).

Spectroscopy and Structural Analysis

Detailed structural and vibrational characterization of related fluorobenzaldehydes has been conducted using techniques like X-ray diffraction and vibrational spectroscopy. These studies provide crucial insights into the molecular behavior of these compounds under various conditions, contributing to the understanding of their reactivity and stability in different environments (Tursun et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound suggests that it is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJONVSVSLGOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-propoxybenzaldehyde

Synthesis routes and methods I

Procedure details

3-Fluoro-4-propoxybenzaldehyde was synthesized starting from 3-fluoro-4-hydroxybenzaldehyde (0.83 g, 5.95 mmol) and 1-iodopropane (1.16 ml, 11.9 mmol) according to reaction conditions described by Liou et al., J. Med. Chem. 2004, 47 (11), 2903.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Fluoro-4-propoxybenzaldehyde was synthesized starting from 3-fluoro-4-hydroxybenzaldehyde (0.83 g, 5.95 mmol) and 1-iodopropane (1.16 ml, 11.9 mmol) according to reaction conditions described by Liou et al., J. Med. Chem. 2004, 47(11), 2903.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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